棕榈油酸-d14

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

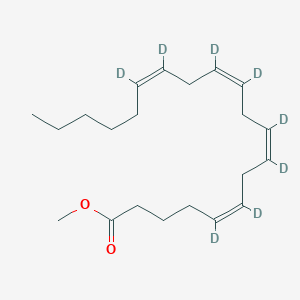

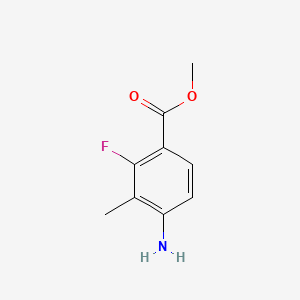

棕榈油酸-d14,也称为(9Z)-十六碳-9-烯酸-d14,是棕榈油酸的氘标记版本。它是一种16个碳原子的omega-7单不饱和脂肪酸。氘标记使其在研究应用中特别有用,尤其是在涉及代谢途径和脂质组学的研究中 .

科学研究应用

棕榈油酸-d14在科学研究中具有广泛的应用:

生物学: 有助于理解棕榈油酸在细胞过程和代谢途径中的作用.

医学: 正在研究其在代谢紊乱,炎症和心血管疾病中的潜在治疗作用.

工业: 用于开发用于各种工业应用的氘标记化合物.

作用机制

棕榈油酸-d14通过几个分子靶点和途径发挥其作用:

激活PPAR-alpha: 棕榈油酸激活过氧化物酶体增殖物激活受体α,它在脂类代谢和能量稳态中起着至关重要的作用.

抗炎作用: 它降低促炎细胞因子的表达并增强胰岛素敏感性.

脂类代谢: 它影响脂类的合成和分解,从而调节脂类稳态.

类似化合物:

油酸: 具有类似代谢效应但结构特性不同的omega-9单不饱和脂肪酸。

亚油酸: 在炎症和细胞信号传导中具有独特作用的omega-6多不饱和脂肪酸。

硬脂酸: 具有不同物理和化学性质的饱和脂肪酸.

This compound的独特性:

氘标记: 氘原子的存在使其成为研究中追踪代谢途径和研究脂类动力学的宝贵工具.

Omega-7脂肪酸: 作为omega-7脂肪酸的独特地位使其与omega-6和omega-9脂肪酸相比具有独特的生物学作用.

This compound是一种用途广泛的化合物,在科学研究的各个领域都有重要的应用。其独特的特性和作用机制使其成为理解脂类代谢和开发治疗策略的宝贵工具。

生化分析

Biochemical Properties

Palmitoleic Acid-d14 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized from palmitic acid by the action of the enzyme Stearoyl-CoA desaturase-1 . The nature of these interactions often involves the alteration of the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Cellular Effects

Palmitoleic Acid-d14 has been shown to have various effects on different types of cells and cellular processes. It has been found to decrease proinflammatory cytokine expression in cultured macrophages . It also promotes a decrease of lymphocyte proliferation stimulated by ConA . In addition, it has been shown to protect microglia from palmitate-induced neurotoxicity .

Molecular Mechanism

At the molecular level, Palmitoleic Acid-d14 exerts its effects through various mechanisms. It has been suggested that the main anticancer mechanism of palmitic acid involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . It also exhibits interference with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, Palmitoleic Acid-d14 has been observed to have certain effects. For instance, it has been shown to reduce TG levels by approximately 50% over a period of 4 weeks .

Dosage Effects in Animal Models

In animal models, the effects of Palmitoleic Acid-d14 vary with different dosages. At a dosage of 9 mg daily, it has been shown to reduce TG levels by approximately 50%. Additionally, the mice administered with Palmitoleic Acid-d14 showed an average reduction in body weight increase .

Metabolic Pathways

Palmitoleic Acid-d14 is involved in various metabolic pathways. It is known to suppress hepatic steatosis and improve insulin signaling in muscle . It also increases lipolysis, glucose uptake, and glucose utilization for energy production in white adipose cells .

Transport and Distribution

Palmitoleic Acid-d14 is transported and distributed within cells and tissues. The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Subcellular Localization

The subcellular localization of Palmitoleic Acid-d14 and its effects on activity or function are significant. The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

准备方法

合成路线和反应条件: 棕榈油酸-d14可以通过使用氘气对棕榈油酸进行氢化来合成。该过程涉及用氘原子取代氢原子。此反应通常需要诸如碳载钯之类的催化剂,并在受控的温度和压力条件下进行 .

工业生产方法: this compound的工业生产涉及使用氘气对棕榈油酸进行大规模氢化。该过程类似于实验室合成,但已扩展以满足工业需求。反应条件已优化以确保最终产物的较高产量和纯度 .

反应类型:

氧化: this compound可以发生氧化反应,导致形成各种氧化的脂类物质。

常用试剂和条件:

氧化: 高锰酸钾,过氧化氢和其他氧化剂。

还原: 氢化锂铝,硼氢化钠。

主要产物:

氧化: 氧化的脂类物质。

还原: 饱和脂肪酸。

取代: 具有不同官能团的取代脂肪酸.

相似化合物的比较

Oleic Acid: An omega-9 monounsaturated fatty acid with similar metabolic effects but different structural properties.

Linoleic Acid: An omega-6 polyunsaturated fatty acid with distinct roles in inflammation and cell signaling.

Stearic Acid: A saturated fatty acid with different physical and chemical properties.

Uniqueness of Palmitoleic Acid-d14:

Deuterium Labeling: The presence of deuterium atoms makes it a valuable tool in research for tracing metabolic pathways and studying lipid dynamics.

Omega-7 Fatty Acid: Its unique position as an omega-7 fatty acid gives it distinct biological roles compared to omega-6 and omega-9 fatty acids.

Palmitoleic Acid-d14 is a versatile compound with significant applications in various fields of scientific research. Its unique properties and mechanisms of action make it a valuable tool for understanding lipid metabolism and developing therapeutic strategies.

属性

IUPAC Name |

(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriohexadec-9-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i9D2,10D2,11D2,12D2,13D2,14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECPZKHBENQXJG-VXXNRCPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(/C=C\CCCCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Palmitoleic Acid-d14 in this research and why is it used?

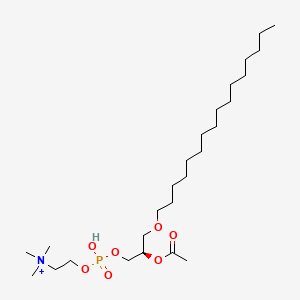

A1: Palmitoleic Acid-d14 serves as an internal standard in the LC-MS/MS method for quantifying polyunsaturated fatty acids in serum []. Internal standards are crucial for analytical accuracy and precision. They are added to samples, calibrators, and quality control materials at a known concentration. Because they closely resemble the target analytes in their chemical behavior, they help account for variations during sample preparation and ionization within the mass spectrometer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

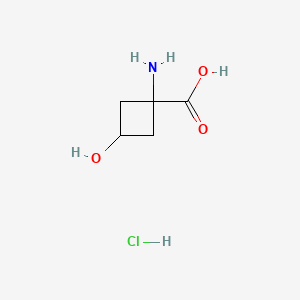

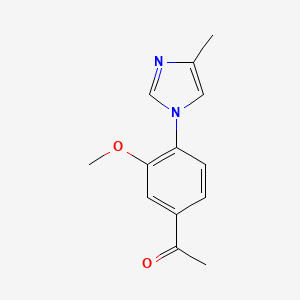

![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)

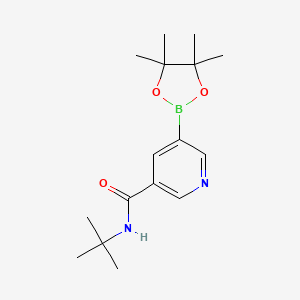

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B593975.png)